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Cat. No.: B1204210

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fenoverine is a non-anticholinergic antispasmodic agent with a primary mechanism of action
centered on the modulation of calcium influx in smooth muscle cells. This document provides a
comprehensive technical overview of Fenoverine, including its chemical identity,
physicochemical properties, and detailed pharmacological profile. Special emphasis is placed
on its mechanism of action as a voltage-dependent calcium channel inhibitor. This guide also
outlines detailed experimental protocols for assessing its activity and presents its
pharmacokinetic profile, offering a valuable resource for researchers and professionals
involved in drug development.

Chemical Identity and Properties

Fenoverine is chemically known as 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-(10H-
phenothiazin-10-yl)ethanone. Its fundamental chemical and physical properties are
summarized in the table below.
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Property Value
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-

UPAC Name yl][-l-((lOH-phenothiazin-iO-yI)er?anone

Synonyms Spasmopriv

CAS Number 37561-27-6

Molecular Formula C26H25N303S

Molecular Weight 459.56 g/mol

Melting Point 141-142 °C

Boiling Point 671.8 £ 55.0 °C (Predicted)
Practically insoluble in water; slightly soluble in

Solubility ethanol and methanol; freely soluble in 0.1N
HCL.[1]

pKa 6.47 £ 0.10 (Predicted)

LogP 4.30320

Pharmacology

Mechanism of Action

Fenoverine exerts its spasmolytic effect by acting as a synchronizer of smooth muscle motility.
[2] Its primary mechanism involves the inhibition of calcium ion influx through voltage-
dependent calcium channels in smooth muscle cells.[3][4][5] This reduction in intracellular
calcium concentration prevents the activation of the contractile machinery, leading to muscle
relaxation and alleviation of spasms.[5][6] Fenoverine has been shown to inhibit both fast and
slow calcium channel currents in a concentration-dependent manner.[3][7] Notably, it displays a
higher affinity for inactivated calcium channels, suggesting a voltage-dependent mechanism of
action.[3]

Signaling Pathway

The signaling pathway for Fenoverine's action on smooth muscle cells is depicted below. The
process begins with the depolarization of the cell membrane, which activates voltage-gated
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calcium channels. Fenoverine blocks these channels, preventing the influx of extracellular

calcium. This, in turn, inhibits the formation of the Ca2*-Calmodulin complex, which is
necessary for the activation of Myosin Light Chain Kinase (MLCK). Without MLCK activation,

myosin light chains are not phosphorylated, and the interaction between actin and myosin,

which is required for muscle contraction, is prevented.

Myosin Light
Chain (MLC)

phosphorylates

Phosphorylated

Click to download full resolution via product page

Fenoverine's inhibitory effect on the smooth muscle contraction signaling pathway.

Pharmacodynamics

In vitro studies have demonstrated Fenoverine's ability to inhibit contractions in isolated

smooth muscle preparations from various tissues, including the rat ileum and myometrium.[2]

[3] The inhibitory concentrations (ICso) for Fenoverine on calcium channel currents are

presented in the following table.

Tissue Channel Type Holding Potential ICso0 (UM)
Rat Portal Vein
Fast Caz+ Channel -70 mV 7.5[3]
Smooth Muscle
Rat Portal Vein
Slow Ca?* Channel -40 mV 1.9[3]
Smooth Muscle
Rat Myometrium Slow Caz* Channel -70 mV 2.3[3]
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Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the inhibitory effect of Fenoverine on voltage-gated

calcium channels in isolated smooth muscle cells.

Workflow Diagram:

Isolate single smooth muscle cells
(e.g., from rat portal vein)

'
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Analyze data to determine

ICso values

Click to download full resolution via product page
Workflow for assessing Fenoverine's effect on calcium channels via patch-clamp.

Methodology:
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o Cell Preparation: Single smooth muscle cells are enzymatically isolated from the desired
tissue (e.g., rat portal vein or myometrium).

e Recording Solutions:

o External Solution (in mM): 130 TEA-CI, 10 CaClz, 1 MgClz, 10 HEPES, 10 glucose (pH
adjusted to 7.4 with TEA-OH).

o Internal (Pipette) Solution (in mM): 130 CsCl, 2 MgClz, 10 EGTA, 5 ATP-Mg, 10 HEPES
(pH adjusted to 7.2 with CsOH).

o Electrophysiological Recording:

[¢]

Whole-cell currents are recorded using a patch-clamp amplifier.

[e]

Glass microelectrodes with a resistance of 2-5 MQ are used.

[e]

Cells are held at a specific holding potential (e.g., -70 mV or -40 mV) to isolate different
types of calcium channels.

[e]

Depolarizing pulses are applied to elicit calcium currents.

o Drug Application: Fenoverine is dissolved in the external solution and perfused over the cell
at various concentrations.

o Data Analysis: The peak inward current is measured before and after drug application. The
percentage of inhibition is calculated, and concentration-response curves are plotted to
determine the ICso value.

Isolated Organ Bath Assay

This protocol is used to evaluate the functional effect of Fenoverine on smooth muscle
contractility.

Workflow Diagram:
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:
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:
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Workflow for assessing Fenoverine's spasmolytic activity in an isolated organ bath.

Methodology:

o Tissue Preparation: A segment of smooth muscle tissue (e.g., rat ileum) is dissected and
cleaned.[8]

o Organ Bath Setup: The tissue is mounted in a temperature-controlled organ bath (37°C)
containing a physiological salt solution (e.g., Tyrode's solution) and aerated with 95% O2 and
5% CO2.[8]
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e Tension Recording: One end of the tissue is fixed, and the other is connected to an isometric
force transducer to record changes in muscle tension.

o Experimental Procedure:
o The tissue is allowed to equilibrate under a resting tension.

o A contractile agent (e.g., acetylcholine, histamine, or a high potassium solution) is added
to induce a stable contraction.

o Fenoverine is added to the bath in a cumulative manner, and the relaxation response is
recorded.

o Data Analysis: The relaxation is expressed as a percentage of the initial contraction.
Concentration-response curves are constructed to determine the potency of Fenoverine.

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion
(ADME)

Fenoverine is well-absorbed after oral administration.[9] Information regarding its metabolism
suggests the involvement of cytochrome P450 enzymes.[4] The primary routes of elimination
are through metabolism followed by renal and biliary excretion.

Human Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of Fenoverine in humans
after oral administration.
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Parameter Value

Bioavailability Well-absorbed orally[9]
TY (Distribution) 0.87 h[5]

TY (Elimination) 49.5 h[5]

Volume of Distribution (Vd/F) 4789 L[5]

Clearance (CL/F) 67 L/h[5]

Clinical Use and Drug Interactions

Fenoverine is primarily indicated for the treatment of gastrointestinal spasms, including those
associated with Irritable Bowel Syndrome (IBS).[5]

Potential drug interactions may occur with other calcium channel blockers, potentially leading
to hypotension.[4] Co-administration with anticholinergic drugs may increase the risk of side
effects such as dry mouth and blurred vision.[4] Caution is also advised when co-administering
with drugs that are metabolized by or are inducers/inhibitors of cytochrome P450 enzymes, as

this may alter the plasma concentration of Fenoverine.[4]

Conclusion

Fenoverine is a potent antispasmodic agent with a well-defined mechanism of action involving
the inhibition of voltage-dependent calcium channels in smooth muscle. Its favorable
pharmacokinetic profile and demonstrated efficacy in treating gastrointestinal spasms make it a
valuable therapeutic option. This technical guide provides a comprehensive overview of
Fenoverine's chemical, pharmacological, and clinical characteristics, serving as a foundational
resource for further research and development in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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